
Fto-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Fto-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Fto-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of demethylase enzymes and their role in various biochemical processes.
Biology: Employed in research to understand the mechanisms of DNA damage and autophagic cell death.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce cell death in cancer cells
Industry: Utilized in the development of new drugs and therapeutic agents targeting demethylase enzymes.
Mécanisme D'action
Fto-IN-10 exerts its effects by binding to the structural domain II of the fat mass and obesity-associated protein through hydrophobic and hydrogen bonding interactions. This binding inhibits the demethylase activity of the enzyme, leading to the accumulation of methylated RNA and subsequent DNA damage and autophagic cell death in A549 cells . The molecular targets and pathways involved include the inhibition of RNA demethylation and the induction of cellular stress responses.
Comparaison Avec Des Composés Similaires
Fto-IN-10 is unique in its ability to specifically inhibit the fat mass and obesity-associated protein with high potency. Similar compounds include:
Rhein: An inhibitor that also targets the demethylase activity of the enzyme but with lower specificity.
Meclofenamic Acid: Another inhibitor that increases methylation levels in cells by inhibiting the enzyme.
Pentoxifylline: Exhibits inhibitory activity against the enzyme in an L-ascorbic acid-dependent manner.
These compounds share similar mechanisms of action but differ in their specificity and potency in inhibiting the enzyme.
Propriétés
Formule moléculaire |
C22H20N4O3 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3/c1-25(2)10-11-26-21(28)16-7-5-6-14-12-15(13-17(19(14)16)22(26)29)24-20(27)18-8-3-4-9-23-18/h3-9,12-13H,10-11H2,1-2H3,(H,24,27) |
Clé InChI |
KNCBJZSKAIQFIS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
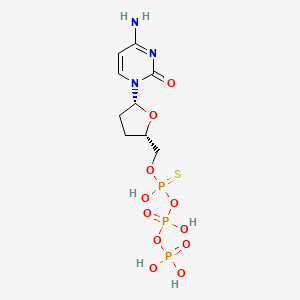
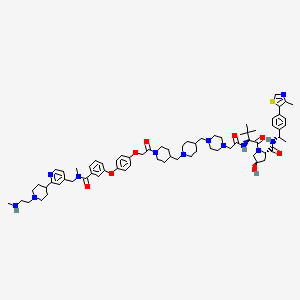
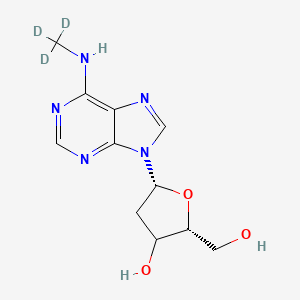
![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)
![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)
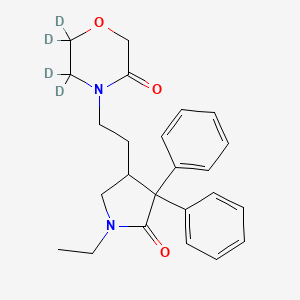
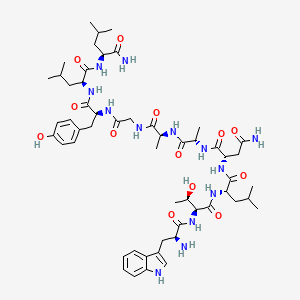



![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
